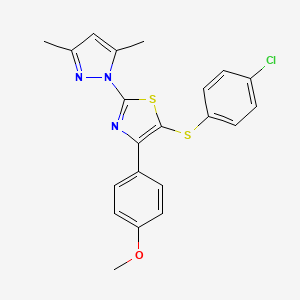

5-(4-Chlorophenyl)sulfanyl-2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3OS2/c1-13-12-14(2)25(24-13)21-23-19(15-4-8-17(26-3)9-5-15)20(28-21)27-18-10-6-16(22)7-11-18/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUALLPCCZQLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

5-(4-Chlorophenyl)sulfanyl-2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole is a synthetic compound that has garnered attention due to its diverse biological activities. This compound belongs to the thiazole class and incorporates a pyrazole moiety, which is known for its significant pharmacological properties. Research has indicated that this compound exhibits potential therapeutic effects against various diseases, particularly in the fields of oncology and infectious diseases.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 956573-31-2 |

| Molecular Formula | C21H18ClN3OS |

| Molecular Weight | 428 g/mol |

| Purity | Min. 95% |

Anticancer Activity

Studies have shown that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance:

- Inhibition of Cell Proliferation : The compound has been reported to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. This effect is often mediated through apoptosis induction and cell cycle arrest.

- Mechanism of Action : Research indicates that it may interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It shows effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- Antifungal Activity : Preliminary studies indicate that it can inhibit fungal growth, making it a candidate for further development in antifungal therapies.

Antiparasitic Activity

Particularly noteworthy is the compound's activity against parasites:

- Leishmaniasis and Malaria : Similar pyrazole derivatives have shown antileishmanial and antimalarial effects. The proposed mechanism involves disrupting the metabolic pathways essential for parasite survival.

Case Studies

- Breast Cancer Study : A study published in Cancer Letters demonstrated that a similar thiazole-pyrazole compound significantly reduced tumor size in xenograft models of breast cancer. The study highlighted the induction of apoptosis as a key mechanism of action.

- Leishmaniasis Treatment : Research in Antimicrobial Agents and Chemotherapy indicated that thiazole derivatives exhibited potent activity against Leishmania species, with this specific compound showing promise in preliminary assays.

- Antibacterial Efficacy : A comparative study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives against Staphylococcus aureus and found this compound to be among the most effective.

Q & A

Q. What are the critical steps in synthesizing 5-(4-Chlorophenyl)sulfanyl-2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by thiazole ring assembly. Key parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Reaction monitoring : Thin-layer chromatography (TLC) for progress tracking and nuclear magnetic resonance (NMR) spectroscopy for structural validation of intermediates .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- NMR spectroscopy : Confirms substituent positions and bonding environments (e.g., H and C NMR for aromatic protons and heterocyclic carbons).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL for small-molecule refinement .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

- In vitro cytotoxicity assays : Testing against cancer cell lines (e.g., NCI-60 panel) to identify antitumor potential.

- Enzyme inhibition studies : Targeting kinases or proteases to evaluate mechanistic pathways.

- Dose-response curves : IC determination to quantify potency .

Advanced Research Questions

Q. How can computational chemistry tools like Multiwfn enhance understanding of this compound’s electronic properties?

- Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic regions for reactivity prediction.

- Bond order analysis : Quantifies delocalization in the thiazole and pyrazole rings.

- Topological analysis : Electron localization function (ELF) studies reveal charge distribution critical for ligand-receptor interactions .

Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms of this compound?

- SHELX suite : SHELXD for phase problem resolution and SHELXL for refinement against high-resolution data.

- Twinned data handling : Use of HKLF 5 format in SHELXL for twin-law correction.

- Hydrogen bonding networks : Analysis via Mercury software to correlate packing motifs with stability .

Q. How can contradictory bioactivity data across cell lines be systematically addressed?

- Experimental variables : Control for cell passage number, culture media, and assay protocols (e.g., MTT vs. ATP-based viability assays).

- Metabolic profiling : LC-MS to identify cell-specific metabolite interactions.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 4-methoxyphenyl vs. fluorophenyl) to isolate contributing factors .

Q. What methodologies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Design of Experiments (DoE) : Response surface methodology (RSM) to model interactions between temperature, solvent ratio, and catalyst loading.

- Flow chemistry : Continuous processing to enhance heat/mass transfer in exothermic steps.

- Purification techniques : Gradient column chromatography or recrystallization from ethanol/water mixtures .

Methodological Notes

- Key References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Russian Journal of General Chemistry) and computational tool documentation (SHELX, Multiwfn).

- Data Reproducibility : Detailed synthetic protocols and crystallographic CIF files should be archived in supplementary materials for independent validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.